molecular formula C9H8N2O3 B6271555 methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate CAS No. 2090021-91-1

methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B6271555
CAS No.: 2090021-91-1
M. Wt: 192.2
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Description

Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Chemical Reactions Analysis

Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, with reagents such as halides or amines.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic structures.

Scientific Research Applications

Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation. The compound’s ability to inhibit kinase activity suggests its potential role in disrupting signaling pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

Methyl 1-hydroxypyrrolo[1,2-a]pyrazine-6-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

2090021-91-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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